molecular formula C12H18N2O B3027469 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol CAS No. 1289385-72-3

1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol

Cat. No.: B3027469
CAS No.: 1289385-72-3
M. Wt: 206.28
InChI Key: IUVAEXQMFRVBLP-UHFFFAOYSA-N
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Description

1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol is a heterocyclic organic compound that features both piperidine and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both piperidine and pyridine moieties in its structure contributes to its unique chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The specific mechanism of action for 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol depends on its interactions with biological targets. Further studies are needed to elucidate its precise mode of action. Researchers have investigated its potential as a dual inhibitor for specific kinases .

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Future Directions

: Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 : Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 2-Amino-4-(1-piperidine)pyridine Derivatives as Clinically Crizotinib-Resistant ALK and ROS1 Dual Inhibitors. Journal of Medicinal Chemistry, 64(12), 8664–8680. DOI: 10.1021/acs.jmedchem.1c00482

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the alkylation of 2-pyridyl ketone with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)piperidin-4-ol
  • 2-(Piperidin-4-yl)ethanol
  • 1-(Pyridin-4-yl)piperidin-4-amine

Comparison: 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in drug discovery and material science .

Properties

IUPAC Name

1-(1-pyridin-2-ylethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10(12-4-2-3-7-13-12)14-8-5-11(15)6-9-14/h2-4,7,10-11,15H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVAEXQMFRVBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275401
Record name 4-Piperidinol, 1-[1-(2-pyridinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-72-3
Record name 4-Piperidinol, 1-[1-(2-pyridinyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinol, 1-[1-(2-pyridinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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